molecular formula C27H25FO2Si B14907397 4-((tert-Butyldiphenylsilyl)oxy)-7-fluoro-2-naphthaldehyde

4-((tert-Butyldiphenylsilyl)oxy)-7-fluoro-2-naphthaldehyde

Cat. No.: B14907397
M. Wt: 428.6 g/mol
InChI Key: FGMVLSAIWGCECE-UHFFFAOYSA-N
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Description

4-((tert-Butyldiphenylsilyl)oxy)-7-fluoro-2-naphthaldehyde is a complex organic compound that features a naphthalene core substituted with a fluoro group and a tert-butyldiphenylsilyl-protected hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((tert-Butyldiphenylsilyl)oxy)-7-fluoro-2-naphthaldehyde typically involves multiple steps. One common method starts with the naphthalene core, which is first functionalized with a fluoro group. The hydroxyl group is then introduced and subsequently protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine . The reaction is usually carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-((tert-Butyldiphenylsilyl)oxy)-7-fluoro-2-naphthaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-((tert-Butyldiphenylsilyl)oxy)-7-fluoro-2-naphthoic acid.

    Reduction: 4-((tert-Butyldiphenylsilyl)oxy)-7-fluoro-2-naphthylmethanol.

    Substitution: Various substituted naphthaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-((tert-Butyldiphenylsilyl)oxy)-7-fluoro-2-naphthaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and as a probe in fluorescence studies.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-((tert-Butyldiphenylsilyl)oxy)-7-fluoro-2-naphthaldehyde exerts its effects is largely dependent on its chemical structure. The tert-butyldiphenylsilyl group serves as a protecting group, preventing unwanted reactions at the hydroxyl site. The fluoro group can participate in various interactions, including hydrogen bonding and van der Waals forces, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-((tert-Butyldiphenylsilyl)oxy)-7-fluoro-2-naphthaldehyde is unique due to the presence of both a fluoro group and a naphthalene core. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for specialized applications in synthesis and research.

Properties

Molecular Formula

C27H25FO2Si

Molecular Weight

428.6 g/mol

IUPAC Name

4-[tert-butyl(diphenyl)silyl]oxy-7-fluoronaphthalene-2-carbaldehyde

InChI

InChI=1S/C27H25FO2Si/c1-27(2,3)31(23-10-6-4-7-11-23,24-12-8-5-9-13-24)30-26-17-20(19-29)16-21-18-22(28)14-15-25(21)26/h4-19H,1-3H3

InChI Key

FGMVLSAIWGCECE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC(=CC4=C3C=CC(=C4)F)C=O

Origin of Product

United States

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